molecular formula C19H21N3O4S2 B2603342 4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 681228-54-6

4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2603342
CAS No.: 681228-54-6
M. Wt: 419.51
InChI Key: NHALKZRWRVGWPK-UHFFFAOYSA-N
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Description

4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a pentyloxy group and a sulfamoylbenzo[d]thiazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid followed by amination.

    Attachment of the Pentyloxy Group: The pentyloxy group is introduced through an etherification reaction, often using pentyloxy bromide and a suitable base.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage, typically through the reaction of the amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes or receptors.

    Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(methoxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a methoxy group instead of a pentyloxy group.

    4-(ethoxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with an ethoxy group instead of a pentyloxy group.

    4-(butoxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide: Similar structure but with a butoxy group instead of a pentyloxy group.

Uniqueness

The uniqueness of 4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. The pentyloxy group may impart different solubility, stability, and reactivity characteristics compared to its methoxy, ethoxy, or butoxy analogs.

Properties

IUPAC Name

4-pentoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-2-3-4-11-26-14-7-5-13(6-8-14)18(23)22-19-21-16-10-9-15(28(20,24)25)12-17(16)27-19/h5-10,12H,2-4,11H2,1H3,(H2,20,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALKZRWRVGWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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